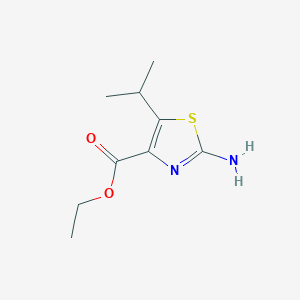![molecular formula C9H13NO B1354634 [4-(2-Aminoethyl)phenyl]methanol CAS No. 64353-30-6](/img/structure/B1354634.png)
[4-(2-Aminoethyl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Aminoethyl)phenyl]methanol: is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol 4-(2-Aminoethyl)benzyl alcohol . This compound is characterized by the presence of an aminoethyl group attached to a phenyl ring, which is further connected to a methanol group .
準備方法
Synthetic Routes and Reaction Conditions:
Reduction of 4-(2-Nitroethyl)phenylmethanol: One common method involves the reduction of 4-(2-nitroethyl)phenylmethanol using hydrogen gas in the presence of a palladium catalyst.
Hydrogenation of 4-(2-Cyanoethyl)phenylmethanol: Another method includes the hydrogenation of 4-(2-cyanoethyl)phenylmethanol under high pressure and temperature conditions.
Industrial Production Methods: Industrial production typically involves the large-scale hydrogenation of 4-(2-nitroethyl)phenylmethanol or 4-(2-cyanoethyl)phenylmethanol using specialized reactors and catalysts to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: [4-(2-Aminoethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form various amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenylmethanol derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: [4-(2-Aminoethyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biomarker Research: It is studied as a potential biomarker for certain diseases due to its structural similarity to biologically active compounds.
Medicine:
Pharmaceutical Development: The compound is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry:
作用機序
The mechanism of action of [4-(2-Aminoethyl)phenyl]methanol involves its interaction with various molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, influencing biochemical pathways . The phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
類似化合物との比較
4-(2-Aminoethyl)phenol: Similar structure but with a hydroxyl group instead of a methanol group.
4-(2-Aminoethyl)benzylamine: Similar structure but with an amine group instead of a methanol group.
Uniqueness:
Functional Group Diversity: The presence of both an aminoethyl group and a methanol group makes [4-(2-Aminoethyl)phenyl]methanol unique in its reactivity and applications.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
特性
IUPAC Name |
[4-(2-aminoethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,5-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJUPJKYBZVMCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506361 |
Source


|
| Record name | [4-(2-Aminoethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64353-30-6 |
Source


|
| Record name | [4-(2-Aminoethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1354551.png)
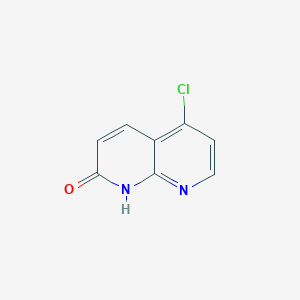
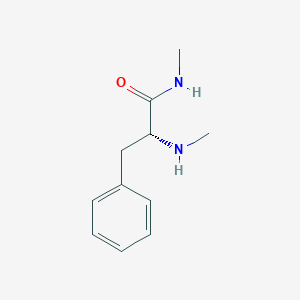
![6-(trifluoromethyl)benzo[d]isoxazol-3-amine](/img/structure/B1354554.png)

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride](/img/structure/B1354557.png)


![Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B1354562.png)
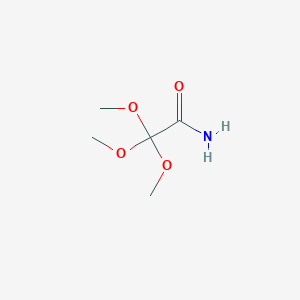
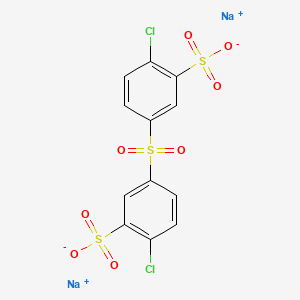
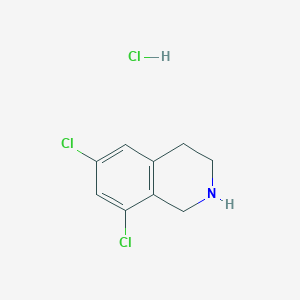
![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)
